(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione” is a structurally complex pyrrolidine-2,3-dione derivative featuring multiple pharmacophoric motifs. Its core structure includes:
- A pyrrolidine-2,3-dione scaffold, a cyclic diketone known for hydrogen-bonding interactions in biological systems.
- A 4-chlorophenyl group at position 5, which enhances lipophilicity and may influence receptor binding.
- A 6-fluoro-1,3-benzothiazol-2-yl substituent at position 1; fluorine’s electronegativity improves metabolic stability and binding affinity.
- A hydroxy(thiophen-2-yl)methylidene moiety at position 4, contributing to π-π stacking and redox activity.
Properties
Molecular Formula |
C22H12ClFN2O3S2 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H12ClFN2O3S2/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H |
InChI Key |
HHHGVGHWNZKJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the chlorophenyl and fluorobenzothiazole groups through nucleophilic substitution reactions. The final step involves the formation of the hydroxythiophenylmethylidene group via a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce production costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl and fluorobenzothiazole groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicinal chemistry, (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and thereby exerting its therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Biological Activity
The compound (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione, identified by its CAS number 671769-41-8, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and research findings.
The molecular formula of the compound is with a molecular weight of 464.9 g/mol. It features a complex structure that includes a benzothiazole moiety, which is often associated with various pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the benzothiazole and pyrrolidine rings is crucial for its activity:
- Inhibition of Kinases : Compounds similar to this structure have shown significant inhibitory activity against various kinases. For example, derivatives containing benzothiazole have been reported to inhibit CSF1R kinase with IC50 values in the low nanomolar range .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar benzothiazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, indicating that this compound may also exhibit antiproliferative activity .
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the following table:
| Compound | Target | IC50 (nM) | Activity Description |
|---|---|---|---|
| 2-Aminobenzothiazole | CSF1R | 5.5 | Potent inhibitor with selectivity over PDGFRβ |
| Benzothiazole Derivative | EGFR | 94.7 | Moderate inhibitory activity against cancer cell lines |
| Pyrrolidine Derivative | VEGFR-2 | 0.15 | Strong inhibitor comparable to clinical drugs |
Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy:
- Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives for their anticancer properties against various cell lines, including MCF-7 and HCT-116. One derivative showed an IC50 value of 2.49 μM against MCF-7 cells, indicating significant antiproliferative activity .
- Mechanistic Insights : Flow cytometry analysis revealed that certain analogs could induce apoptosis and G2/M phase arrest in cancer cells, suggesting mechanisms through which these compounds exert their effects .
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